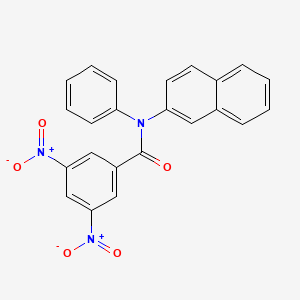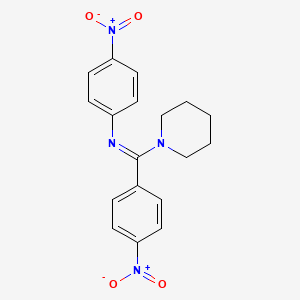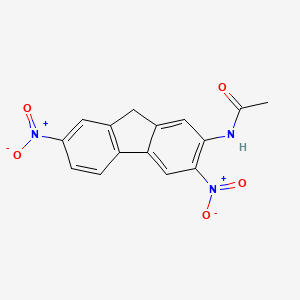
2-Acetamido-3,7-dinitrofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3,7-dinitrofluorene is an organic compound with the molecular formula C15H11N3O5 It is a derivative of fluorene, characterized by the presence of acetamido and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,7-dinitrofluorene typically involves the nitration of fluorene derivatives followed by acetamidation. One common method starts with the nitration of fluorene to produce 2,7-dinitrofluorene. This intermediate is then subjected to acetamidation using acetic anhydride and a suitable catalyst to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 2-Acetamido-3,7-dinitrofluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of 2-acetamido-3,7-diaminofluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetamido-3,7-dinitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-Acetamido-3,7-dinitrofluorene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamido group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on the exact molecular pathways are ongoing .
類似化合物との比較
2,7-Dinitrofluorene: Lacks the acetamido group, making it less reactive in certain substitution reactions.
2-Acetamido-1,3-dichloro-7-nitrofluorene: Contains additional chloro groups, which can influence its reactivity and applications.
9,9-Dimethyl-2,7-dinitrofluorene: Features methyl groups that can affect its physical properties and reactivity.
Uniqueness: 2-Acetamido-3,7-dinitrofluorene is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological systems make it a compound of significant interest in research and industry.
特性
CAS番号 |
100864-82-2 |
|---|---|
分子式 |
C15H11N3O5 |
分子量 |
313.26 g/mol |
IUPAC名 |
N-(3,7-dinitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11N3O5/c1-8(19)16-14-6-10-4-9-5-11(17(20)21)2-3-12(9)13(10)7-15(14)18(22)23/h2-3,5-7H,4H2,1H3,(H,16,19) |
InChIキー |
HEIMRNMDKUVGDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
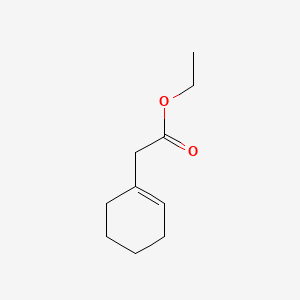

![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
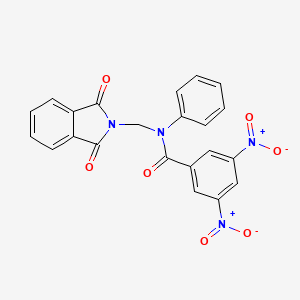
![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)


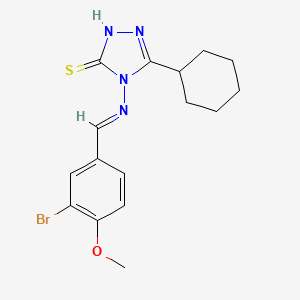
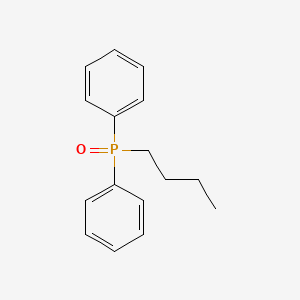
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
